Adamantanyl indolinyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

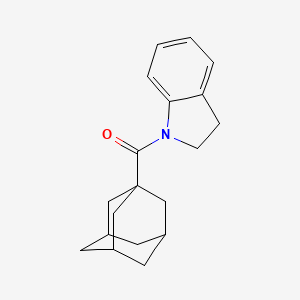

Adamantanyl indolinyl ketone is a compound that combines the structural features of adamantane and indoline. Adamantane is a highly stable, diamondoid hydrocarbon known for its rigidity and thermal stability, while indoline is a bicyclic compound containing a benzene ring fused to a pyrrolidine ring. The combination of these two structures in a ketone form results in a compound with unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adamantanyl indolinyl ketone typically involves the reaction of an adamantane derivative with an indoline derivative under specific conditions. One common method is the Friedel-Crafts acylation, where an adamantane derivative reacts with an indoline derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Another method involves the use of palladium-catalyzed cross-coupling reactions. In this approach, an adamantane derivative with a suitable leaving group (e.g., bromine) reacts with an indoline derivative in the presence of a palladium catalyst and a base. This method offers high yields and selectivity under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product separation can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Adamantanyl indolinyl ketone can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The adamantane or indoline moieties can undergo substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Secondary alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Adamantanyl indolinyl ketone has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its stability and unique structural features.

Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its thermal stability and rigidity.

Mechanism of Action

The mechanism of action of adamantanyl indolinyl ketone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The adamantane moiety can enhance the compound’s ability to cross cell membranes, while the indoline moiety can interact with specific molecular targets. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.

Indoline derivatives: Compounds like indomethacin, a nonsteroidal anti-inflammatory drug.

Uniqueness

Adamantanyl indolinyl ketone is unique due to the combination of the adamantane and indoline structures, which imparts both stability and bioactivity. This dual functionality makes it a valuable compound for various applications, particularly in drug development and materials science.

Biological Activity

Adamantanyl indolinyl ketone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological mechanisms, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

This compound consists of an adamantane core fused with an indolinyl moiety, characterized by a ketone functional group. This unique structure contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Biological Activity Overview

The biological activities of this compound have been studied across several domains, including:

- Antimicrobial Activity : Research indicates that adamantanyl derivatives exhibit potent antimicrobial properties. For instance, adamantyl peptides have shown immunomodulatory effects, enhancing the immune response against bacterial infections .

- Anticancer Properties : Studies have demonstrated that compounds with adamantane structures can inhibit cancer cell proliferation. The mechanisms often involve the induction of apoptosis and disruption of cell cycle progression in various cancer cell lines .

- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective capabilities, potentially offering therapeutic options for neurodegenerative diseases .

Case Studies

- Immunomodulatory Effects : A study focused on adamantyl peptides coupled with glycopeptides revealed their ability to stimulate immune responses. These compounds were synthesized from adamantylglycine and showed significant immunostimulating activity in vitro .

- Anticancer Activity : In a recent investigation, this compound derivatives were tested against several cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction, suggesting a potential role in cancer therapy .

- Neuroprotection : Research has highlighted the neuroprotective effects of certain adamantane derivatives in models of oxidative stress. These compounds demonstrated the ability to mitigate neuronal damage, indicating their potential in treating neurodegenerative conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Signaling Modulation : The compound may interact with key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.

- Antioxidant Properties : Certain derivatives exhibit antioxidant activity, reducing oxidative stress and protecting cells from damage.

- Enzyme Inhibition : Some studies suggest that adamantanyl compounds can inhibit specific enzymes involved in disease processes, contributing to their therapeutic effects.

Data Table: Summary of Biological Activities

| Biological Activity | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | High | Immunomodulation |

| Anticancer | Moderate to High | Induction of apoptosis |

| Neuroprotective | Moderate | Reduction of oxidative stress |

Properties

Molecular Formula |

C19H23NO |

|---|---|

Molecular Weight |

281.4 g/mol |

IUPAC Name |

1-adamantyl(2,3-dihydroindol-1-yl)methanone |

InChI |

InChI=1S/C19H23NO/c21-18(20-6-5-16-3-1-2-4-17(16)20)19-10-13-7-14(11-19)9-15(8-13)12-19/h1-4,13-15H,5-12H2 |

InChI Key |

PUOVTWNUSGOYMF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C34CC5CC(C3)CC(C5)C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.